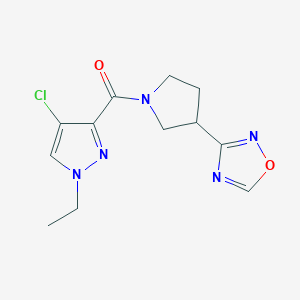

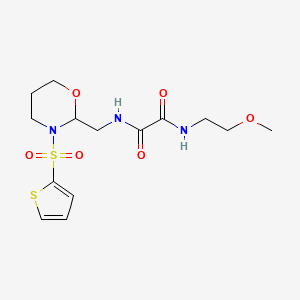

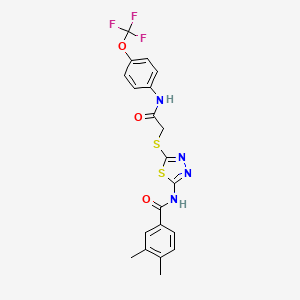

(3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)(4-chloro-1-ethyl-1H-pyrazol-3-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound (3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)(4-chloro-1-ethyl-1H-pyrazol-3-yl)methanone is a heterocyclic compound. It contains an oxadiazole ring, which is a five-membered ring with two nitrogen atoms and one oxygen atom . This type of compound plays a key role in the development of new medicinal species for the treatment of numerous diseases .

Synthesis Analysis

The synthesis of 1,3,4-oxadiazole derivatives involves multi-step reactions . The key intermediate pyrazole ring is synthesized using ethyl 2-(ethoxymethylene)-3-oxobutanoate and CH3NHNH2 . The compound structures are confirmed by melting point, 1H NMR, and HRMS .Molecular Structure Analysis

The molecular structure of 1,3,4-oxadiazole derivatives is confirmed by 1H and 13C NMR, MS, and IR spectroscopy . Single-crystal X-ray diffraction is also used to confirm the structure of some related compounds .Chemical Reactions Analysis

The chemical reactions involving 1,3,4-oxadiazole derivatives are diverse. For example, a one-pot Maillard reaction between D-Ribose and an L-amino methyl ester in DMSO with oxalic acid at 2.5 atm and 80 °C can produce pyrrole-2-carbaldehyde platform chemicals .Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3,4-oxadiazole derivatives can vary. They are generally solid and highly soluble in water and other polar solvents .Applications De Recherche Scientifique

Antimicrobial and Antimycobacterial Activity

- Research has demonstrated the synthesis of derivatives related to pyrazole and oxadiazole, showing significant antimicrobial and antimycobacterial activities. These compounds have been tested against various bacterial strains, showcasing their potential as antimicrobial agents (R.V.Sidhaye et al., 2011).

Anticancer Activity

- Novel pyrazole derivatives incorporating oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives have been synthesized and evaluated for their anticancer activity. Some of these compounds exhibited higher anticancer activity than reference drugs, suggesting their potential use as anticancer agents (H. Hafez et al., 2016).

Synthesis and Biological Evaluation of Heterocyclic Compounds

- The synthesis of heterocyclic compounds such as isoxazole, 1, 2, 4‐oxadiazole, and (1H‐Pyrazol‐4‐yl)‐methanone oxime derivatives from N‐Hydroxy‐1H‐pyrazole‐4‐carbimidoyl Chloride has been reported. These compounds were evaluated for their antibacterial activity, highlighting the versatility of the core structure in generating biologically active molecules (Bhavanarushi Sangepu et al., 2016).

Molecular Docking and Structural Analysis

- Molecular docking and structural analysis have played a crucial role in understanding the interaction of these heterocyclic compounds with biological targets. This approach aids in the rational design of molecules with improved efficacy and specificity for their biological targets (Kanubhai D. Katariya et al., 2021).

Mécanisme D'action

Target of Action

The primary target of this compound is the G-protein coupled bile acid receptor-1 (GPBAR1) . GPBAR1 has emerged as a prominent target for the treatment of metabolic and inflammatory diseases including type 2 diabetes, obesity, and non-alcoholic steatohepatitis .

Mode of Action

The compound acts as a selective non-steroidal agonist of GPBAR1 . It selectively activates the receptor, inducing the mRNA expression of the GPBAR1 target gene pro-glucagon . This compound shows high selectivity over other bile acid receptors such as FXR, LXRα, LXRβ, and PXR, and the related receptors PPARα and PPARγ .

Biochemical Pathways

The activation of GPBAR1 by this compound influences multiple metabolic pathways. In intestinal enteroendocrine L cells, GPBAR1 activation stimulates the transcription of the proglucagon gene expression and the secretion of the incretin GLP-1 . This results in lowered blood glucose and insulin levels while increasing insulin sensitivity . In brown adipose tissue and muscle, GPBAR1 locally stimulates thyroid hormone-mediated thermogenesis, thereby enhancing energy expenditure .

Pharmacokinetics

The pharmacokinetic properties of this compound suggest that it might be exploited to achieve effective drug candidates to treat GPBAR1 related disorders . .

Result of Action

The molecular and cellular effects of this compound’s action include the induction of the mRNA expression of the GPBAR1 target gene pro-glucagon . This leads to the secretion of the incretin GLP-1, which lowers blood glucose and insulin levels while increasing insulin sensitivity . Additionally, it stimulates thyroid hormone-mediated thermogenesis in brown adipose tissue and muscle, enhancing energy expenditure .

Analyse Biochimique

Biochemical Properties

The compound (3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)(4-chloro-1-ethyl-1H-pyrazol-3-yl)methanone has been identified as a potent agonist of the G-protein coupled bile acid receptor 1 (GPBAR1) . This receptor plays a crucial role in the regulation of metabolic and inflammatory diseases . The compound’s interaction with GPBAR1 induces the mRNA expression of the GPBAR1 target gene pro-glucagon .

Cellular Effects

The compound’s activation of GPBAR1 has several effects on cellular processes. In intestinal enteroendocrine L cells, the activation of GPBAR1 by this compound stimulates the transcription of the proglucagon gene expression and the secretion of the incretin GLP-1 . This leads to a decrease in blood glucose and insulin levels while increasing insulin sensitivity .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding to GPBAR1 . Computational studies have elucidated the binding mode of the compound to GPBAR1, providing important structural insights for the design of non-steroidal GPBAR1 agonists .

Propriétés

IUPAC Name |

(4-chloro-1-ethylpyrazol-3-yl)-[3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClN5O2/c1-2-18-6-9(13)10(15-18)12(19)17-4-3-8(5-17)11-14-7-20-16-11/h6-8H,2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXXPMYNLXGCCRM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)C(=O)N2CCC(C2)C3=NOC=N3)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(5E)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-methoxybenzamide](/img/structure/B2874130.png)

![7-Methoxy-2,5-bis(3-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2874133.png)

![3-(2-chlorophenyl)-5-methyl-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2874134.png)

![N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)-2-propylpentanamide](/img/structure/B2874138.png)

![2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2-chloro-4-methylphenyl)acetamide](/img/structure/B2874141.png)

![methyl 2-(8-(4-methoxybenzyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2874150.png)